molecular formula C7H10N4O B1531721 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1803589-60-7

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No.: B1531721
CAS No.: 1803589-60-7
M. Wt: 166.18 g/mol
InChI Key: VBVVANRGFWEIAB-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole (CAS 1803589-60-7) is a versatile chemical building block belonging to the class of azidomethyl oxazoles. With a molecular formula of C7H10N4O and a molecular weight of 166.18 g/mol, this compound is primarily valued in synthetic and medicinal chemistry for its reactive azide functional group . This azidomethyl moiety makes the compound an ideal precursor for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click reaction" . This reaction is widely employed to efficiently construct 1,2,3-triazole linkages, which are valuable as peptide bond surrogates in drug discovery and for creating diverse molecular architectures . The synthetic utility of 2-(azidomethyl)oxazoles, in general, has been demonstrated in continuous-flow multistep synthesis, where they are accessed from vinyl azides and serve as key intermediates for further functionalization . The oxazole core is a privileged structure found in numerous natural products and active pharmaceutical ingredients, contributing to properties such as antibiotic and antimicrobial activity . As such, researchers utilize 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole as a critical synthon for developing novel peptidomimetics, potential inhibitors of biofilm formation, and other biologically active molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVVANRGFWEIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole generally follows a sequence involving:

  • Formation of the oxazole ring with appropriate substituents (2-ethyl, 4-methyl).
  • Introduction of a halomethyl group at the 5-position.
  • Conversion of the halomethyl group to an azidomethyl group via nucleophilic substitution with azide ion.

This approach leverages the high reactivity of halomethyl oxazoles as intermediates for azide substitution.

Preparation of 2-Substituted and 4-Substituted Oxazoles

Key Starting Materials and Methods:

  • The 4-methyl-5-alkoxy oxazole core, structurally related to the target compound, is often prepared via cyclization of N-alkoxy oxalyl alanine esters under dehydrating conditions using agents such as phosphorus oxychloride and tertiary amines.
  • For 2-ethyl substitution, alkylation strategies or use of ethyl-substituted precursors are employed during the oxazole ring formation.

Notable Preparation Method:

  • A patent (CN110423226B) describes a method for synthesizing 4-methyl-5-alkoxy oxazoles by cyclizing N-alkoxy oxalyl alanine esters using phosphorus oxychloride and tertiary amines, followed by hydrolysis and decarboxylation to yield the oxazole. Although this method focuses on alkoxy substitution at the 5-position, it illustrates the cyclization chemistry applicable to 4-methyl-oxazoles.

Introduction of the Halomethyl Group at the 5-Position

The 5-position halomethyl group is a crucial intermediate for subsequent azidation.

  • According to research on 2-(halomethyl)oxazoles, halomethyl groups (chloromethyl or bromomethyl) can be introduced by reaction of oxazole intermediates with halogenated acyl reagents such as bromoacetyl bromide.
  • For example, azirine intermediates derived from vinyl azides can be reacted with bromoacetyl bromide in dry acetone at room temperature to form bromo-substituted oxazoles.

Conversion of Halomethyl to Azidomethyl Group

The key step to obtain 5-(azidomethyl) substitution is the nucleophilic substitution of the halogen by azide ion:

  • The bromo- or chloro-oxazole intermediate is treated with sodium azide in aqueous solution, often in the presence of a base such as DIPEA (N,N-diisopropylethylamine), at mild temperatures (around 50 °C) for short reaction times (5 minutes to 1 hour).
  • This reaction proceeds rapidly and efficiently, converting the halomethyl group to the azidomethyl group with high yield and purity.

Continuous-Flow and Batch Synthesis Approaches

Batch Synthesis:

  • Vinyl azide precursors are thermolyzed in sealed vessels to form azirine intermediates.
  • Azirines are reacted with bromoacetyl bromide to yield bromo oxazoles.
  • Subsequent azidation with sodium azide and DIPEA in aqueous media completes the synthesis of azido oxazoles.

Continuous-Flow Synthesis:

  • Continuous-flow systems have been developed for efficient multistep synthesis.
  • Vinyl azide solutions are pumped through heated reactors to form azirines.
  • Azirines are mixed with bromoacetyl bromide solutions in a flow reactor at controlled temperature (e.g., 30 °C).
  • The output is collected and subjected to azidation in batch or flow mode.

This continuous-flow method offers enhanced safety (due to controlled handling of azides), reproducibility, and scalability.

Experimental Data Summary

Step Reagents/Conditions Temperature Time Yield (%) Notes
Vinyl azide thermolysis Vinyl azide in dry acetone, sealed vial 150 °C 1 min - Forms azirine intermediate
Azirine to bromo oxazole Bromoacetyl bromide in dry acetone 25-30 °C 1 min High Rapid reaction, monitored by LC-MS
Bromo oxazole to azido oxazole NaN3 aqueous solution + DIPEA 50 °C 5 min High Efficient nucleophilic substitution
Continuous-flow synthesis Flow reactor with controlled mixing and heating 150 °C (azirine formation), 30 °C (bromo oxazole formation) Continuous High Scalable and safe for azide handling

Summary of Preparation Methodology

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Agents
One of the prominent applications of oxazole derivatives, including 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, is in the development of antibacterial agents. Compounds containing oxazoles have been shown to possess activity against both Gram-positive and Gram-negative bacterial pathogens. This broad-spectrum activity makes them valuable in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Biofilm Inhibition
Recent studies have indicated that azidoaryl and azidoalkyl oxazoles can serve as scaffolds for biofilm inhibition. These compounds are synthesized for their potential to disrupt biofilm formation in bacterial cultures, which is critical for developing new therapies against chronic infections that are often associated with biofilms . The azido group facilitates 'click chemistry' reactions, allowing for the efficient synthesis of diverse peptidomimetics aimed at inhibiting specific bacterial interactions .

Synthetic Organic Chemistry

Click Chemistry
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole can be utilized in click chemistry, a powerful tool for constructing complex molecules through simple and efficient reactions. The azide functional group allows for the formation of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery and materials science . This method enhances the versatility of the compound by enabling the attachment of various functional groups to create libraries of new chemical entities.

Heterocycle Synthesis
The compound serves as a precursor for synthesizing various heterocycles. The azido functionality can be transformed into amines or other functional groups through reduction reactions, expanding the scope of potential derivatives that can be synthesized from it . This versatility is crucial for developing new materials with tailored properties for specific applications.

Materials Science

Polymer Chemistry
In materials science, 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole can be incorporated into polymer matrices to introduce azide functionalities that facilitate post-polymerization modifications. This allows for the creation of smart materials that can respond to environmental stimuli or undergo further chemical transformations . The incorporation of such compounds into polymers can enhance their mechanical properties or introduce new functionalities.

Case Studies and Research Findings

StudyApplicationFindings
Biofilm Inhibition Study AntibacterialDemonstrated effective disruption of biofilms formed by oral streptococci using azido-substituted oxazoles as inhibitors.
Click Chemistry Application SynthesisUtilized in CuAAC to synthesize diverse triazole derivatives with potential therapeutic applications.
Polymer Modification Materials ScienceShowed enhanced properties in polymer films when azide-functionalized oxazoles were incorporated.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for labeling and functionalization applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Reactivity

Table 1: Key Substituents and Reactivity Profiles
Compound Name Position 2 Position 4 Position 5 Key Reactivity/Applications Reference
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole Ethyl Methyl Azidomethyl Click chemistry, drug intermediates
5-(Chloromethyl)-4-methyl-1,3-oxazole Methyl Chloromethyl Precursor for nucleophilic substitution
5-(4-Bromophenyl)-1,3-oxazole 4-Bromophenyl Aromatase inhibition (anticancer)
4-Ethyl-5-methyl-2-isopropyl-1,3-oxazole Isopropyl Ethyl Methyl Corrosion inhibition, material science
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole Furan-2-yl Bioactive scaffold, heterocyclic chemistry

Key Observations :

  • Azidomethyl vs. Chloromethyl : The azidomethyl group in the target compound enables click chemistry, whereas the chloromethyl analog () serves as a precursor for further functionalization (e.g., nucleophilic substitution to introduce amines or thiols) .
  • Aromatic vs. Alkyl Substituents : Bromophenyl-substituted oxazoles () exhibit biological activity (e.g., aromatase inhibition) due to their bulky, electron-withdrawing nature, contrasting with the target compound’s alkyl-dominated hydrophobicity .
  • Positional Isomerism: The furan-substituted 1,2-oxazole () demonstrates how ring position (1,2- vs. 1,3-oxazole) and substituent placement (position 3 vs.

Key Findings :

  • Anticancer Potential: Bromophenyl-oxazoles () show targeted aromatase inhibition, while azidomethyl derivatives may require conjugation (e.g., via triazoles) to enhance bioactivity .
  • Corrosion Inhibition : Alkyl-substituted oxazoles (e.g., 4-ethyl-5-methyl-2-isopropyl-1,3-oxazole) outperform halogenated analogs in corrosion inhibition due to enhanced hydrophobic interactions with metal surfaces .

Comparison with Analog Syntheses :

  • Bromophenyl-oxazoles () are synthesized via Suzuki-Miyaura coupling to introduce aryl groups.
  • Furan-substituted oxazoles () rely on cycloaddition or cross-coupling strategies for heteroaromatic incorporation.

Biological Activity

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is an organic compound notable for its azide modification, which enhances its utility in various scientific applications, particularly in the fields of chemistry and biology. This compound is primarily recognized for its role in bioorthogonal chemistry, allowing for specific labeling and functionalization of biomolecules.

The compound can be synthesized through several methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click" reaction that facilitates the formation of stable triazole rings from azides and alkynes. This method is favored due to its specificity and efficiency, making it ideal for applications in biological systems .

The biological activity of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is largely attributed to its ability to participate in bioorthogonal reactions. The azido group can react with various nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, potentially inhibiting their function or altering cellular processes .

Applications in Research

  • Bioorthogonal Labeling : The azide group allows for selective labeling of biomolecules, enabling researchers to track cellular processes and study interactions within biological systems.
  • Drug Development : There is ongoing research into the potential of this compound as a precursor for pharmaceutical agents, particularly those with antimicrobial and anticancer properties .
  • Chemical Manufacturing : The compound serves as a reagent in the synthesis of various heterocycles, contributing to the development of materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have explored the biological applications of oxazoles and their derivatives, including 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole:

Antimicrobial Activity

A comprehensive review highlighted that oxazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 8 µM .

Anticancer Properties

Research on related oxazole derivatives demonstrated anticancer activity against multiple human cancer cell lines. For example, a study reported IC50 values ranging from 0.01 to 8.12 µM for newly synthesized oxazole compounds against breast and lung cancer cells . This indicates that modifications to the oxazole structure can enhance its therapeutic potential.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusMIC = 8 µM
AnticancerMCF-7 (breast), A549 (lung)IC50 range: 0.01 - 8.12 µM
Bioorthogonal LabelingVarious biomoleculesSelective labeling

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : Start with a substituted oxazole precursor (e.g., 2-ethyl-4-methyl-1,3-oxazole). Introduce the azidomethyl group via nucleophilic substitution using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
  • Step 2 : Optimize reaction time and temperature to avoid side reactions (e.g., over-alkylation). Monitor progress using TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Typical yields range from 50–70% under controlled conditions .

Q. How should researchers characterize the structure and purity of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Key signals include the azidomethyl (-CH2_2N3_3) group at δ 3.8–4.2 ppm (1H^1H) and δ 45–55 ppm (13C^{13}C) .
  • IR Spectroscopy : Identify the azide stretch (~2100 cm1^{-1}) and oxazole C=N/C-O bands (1650–1750 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS. Expected [M+H]+^+ for C7_7H11_{11}N3_3O: 154.1 .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/O percentages .

Q. What stability considerations are critical for storing and handling this compound?

  • Stability Profile :

  • Thermal Sensitivity : Avoid prolonged exposure to temperatures >40°C to prevent azide decomposition .
  • Light Sensitivity : Store in amber vials under inert gas (N2_2 or Ar) to minimize photolytic degradation .
  • Moisture : Use anhydrous solvents and desiccants (e.g., molecular sieves) during storage. Shelf life: 6–12 months at -20°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azide group in click chemistry applications?

  • Strategy :

  • Density Functional Theory (DFT) : Calculate transition states for azide-alkyne cycloaddition (CuAAC). Focus on electron density at N3_3 termini and steric effects from oxazole substituents .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What structural analogs of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole have been studied for structure-activity relationships (SAR)?

  • Case Studies :

  • Fluorophenyl Analogs : Replace the ethyl group with fluorophenyl (e.g., 5-(4-fluorophenyl)-2-ethyl-4-methyl-1,3-oxazole) to assess electronic effects on bioactivity .
  • Oxadiazole Hybrids : Combine oxazole with oxadiazole rings to enhance metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Assay Standardization : Compare protocols for cytotoxicity (MTT vs. resazurin assays) and ensure consistent cell lines/passage numbers .
  • Solubility Controls : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile divergent IC50_{50} values .

Q. What strategies enable selective functionalization of the oxazole ring without disrupting the azide group?

  • Functionalization Methods :

  • Protection/Deprotection : Temporarily protect the azide as a triazole via CuAAC before modifying the oxazole .
  • Directed Metalation : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) on halogenated oxazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 2
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

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